Cas no 152020-08-1 (Shionoside C)

Shionoside C Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside,[(1R,2R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-yl]methyl6-O-[3,5-O-(1-methylethylidene)-D-apio-b-D-furanosyl]- (9CI)
- b-D-Glucopyranoside,[(1R,2R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-yl]methyl6-O-[3,5-O-(1-methyl...
- b-D-Glucopyranoside,[(1R,2R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-yl]methyl6-O-[3,5-O-(1-methylethylidene)-D-apio-b-D-furanosy
- (3,3-dimethylbicyclo[2.2.1]hept-2-yl)methyl 6-O-(9-hydroxy-2,2-dimethyl
- beta-D-Glucopyranoside, ((1R,2R,4S)-3,3-dimethylbicyclo(221)hept-2-yl)methyl 6-O-(3,5-O-(1-methylethylidene)-D-apio-beta-D-furanosyl)-
- beta-D-Glucopyranoside, (3,3-dimethylbicyclo(2.2.1)hept-2-yl)methyl 6-O-(3,5-O-(1-methylethylidene)-D-apio-beta-D-furanosyl)-, (1R-endo)-
- L-endo-Camphanol-8-(3,5-isopropylidene-beta-apiofuranosyl-1-6-glucopryanoside)
- Shionoside C
- (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl 6-O-(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)hexopyranoside
- DTXSID70934404
- 152020-08-1
- AKOS040754024
- 2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methoxy]-6-[(9-hydroxy-2,2-dimethyl-1,3,7-trioxaspiro[4.4]nonan-8-yl)oxymethyl]oxane-3,4,5-triol
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- Inchi: 1S/C24H40O10/c1-22(2)13-6-5-12(7-13)14(22)8-29-20-18(27)17(26)16(25)15(33-20)9-30-21-19(28)24(10-31-21)11-32-23(3,4)34-24/h12-21,25-28H,5-11H2,1-4H3
- InChI Key: WMCBNRYIQQZLBT-UHFFFAOYSA-N
- SMILES: O(C1C(C(C(C(COC2C(C3(COC(C)(C)O3)CO2)O)O1)O)O)O)CC1C2CCC(C2)C1(C)C
Computed Properties
- Exact Mass: 488.26214747g/mol
- Monoisotopic Mass: 488.26214747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 34
- Rotatable Bond Count: 6
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 11
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 136
- XLogP3: 0.3
Shionoside C Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T34634-25mg |
Shionoside C |
152020-08-1 | 25mg |
¥ 10600 | 2024-07-19 | ||
TargetMol Chemicals | T34634-5mg |
Shionoside C |
152020-08-1 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T34634-5 mg |
Shionoside C |
152020-08-1 | 98% | 5mg |
¥ 7,000 | 2023-07-10 |
Shionoside C Related Literature
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on Shionoside C
Shionoside C: A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Shionoside C, identified by its CAS number 152020-08-1, is a bioactive compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This glycoside, derived from the plant Impatiens balsamina, exhibits a unique structural framework characterized by a glucose moiety linked to a phenolic aglycone. The compound's molecular structure and biological properties have positioned it as a subject of intense study, particularly for its potential therapeutic benefits.
The chemical composition of Shionoside C (CAS no. 152020-08-1) includes a rhamnose unit attached to a quercetin derivative, which contributes to its remarkable solubility and bioavailability. This structural feature is critical in determining its pharmacokinetic behavior and interaction with biological targets. Recent advancements in spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have enabled researchers to elucidate the precise stereochemistry of this compound, providing insights into its metabolic pathways and potential drug-like properties.
In recent years, the pharmacological profile of Shionoside C has been extensively investigated, revealing its multifaceted biological activities. Studies have demonstrated its potent anti-inflammatory effects, primarily attributed to its ability to modulate cytokine production and inhibit key inflammatory enzymes such as COX-2 and LOX. The compound's interaction with these enzymes suggests a mechanism by which it may alleviate chronic inflammatory conditions, making it a promising candidate for therapeutic development.
Beyond its anti-inflammatory properties, Shionoside C has shown significant promise in cancer research. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, its ability to disrupt the tumor microenvironment by inhibiting angiogenesis has been observed, further highlighting its potential as an anticancer agent. These findings align with the growing interest in natural products as sources of novel chemotherapeutic agents.
The role of Shionoside C (CAS no. 152020-08-1) in neuroprotection has also been explored. Research suggests that this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and mitigating oxidative stress-induced neuronal damage. Its ability to cross the blood-brain barrier enhances its therapeutic relevance for neurological disorders such as Alzheimer's disease and Parkinson's disease. These findings underscore the compound's potential as a neuroprotective agent in clinical settings.
The pharmacokinetic behavior of Shionoside C is another area of active investigation. Studies have shown that it exhibits moderate oral bioavailability, with absorption occurring primarily in the small intestine. Its metabolic profile reveals that it is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are known to play a crucial role in drug metabolism. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.
The synthesis of Shionoside C (CAS no. 152020-08-1) has been optimized through various chemical methodologies, including enzymatic glycosylation and chemoenzymatic approaches. These synthetic strategies have not only improved yield but also enhanced the purity of the compound, making it more suitable for preclinical and clinical studies. The development of efficient synthetic routes is critical for large-scale production and commercialization of this bioactive molecule.
The safety profile of Shionoside C has been evaluated through acute toxicity studies, which have shown low systemic toxicity at tested doses. However, long-term studies are necessary to fully assess its safety and efficacy in human populations. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound through clinical trials and bringing it closer to therapeutic application.
The regulatory landscape for natural products like Shionoside C presents both challenges and opportunities. As regulatory agencies continue to evolve their guidelines for herbal medicines and natural product approvals, there is growing interest in integrating traditional knowledge with modern scientific evidence. This integrative approach could facilitate the rapid development and approval of novel therapeutics derived from natural sources.
In conclusion, Shionoside C, identified by CAS number 152020-08-1, represents a promising bioactive compound with diverse therapeutic applications. Its unique chemical structure, coupled with its multifaceted biological activities, positions it as a valuable candidate for further research and development. As scientific understanding continues to evolve, so too will our appreciation for the potential of natural products like Shionoside C in addressing complex diseases.
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